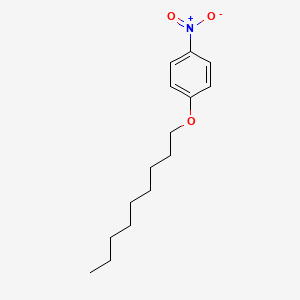

p-Nitrophenyl nonyl ether

説明

P-Nitrophenyl nonyl ether is a useful research compound. Its molecular formula is C15H23NO3 and its molecular weight is 265.35 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Reactive Chemistry in Microdroplets

A study investigated the reactive chemistry of 4-nitrophenyl nonyl ether in microdroplets. The research demonstrated that in buffered aqueous solutions at acidic pH values, 4-nitrophenyl nonyl ether is reduced in a complex series of electron and proton transfers. This reduction leads to the formation of the corresponding aniline, a reaction that is initiated at the three-phase junction comprising electrode|4-nitrophenyl nonyl ether|aqueous electrolyte. This study provides insights into the electrochemical behaviors of p-nitrophenyl ethers in different pH environments (Wain et al., 2003).

Photoreagents for Protein Crosslinking

Research conducted in 1978 introduced 4-nitrophenyl ethers as high-yield photoreagents for protein crosslinking and affinity labeling. These compounds remain unreactive under biological conditions in the dark but react quantitatively with amines upon irradiation with specific light. This property makes them potentially useful for biochemical applications where precise control of reactivity is essential (Jelenc et al., 1978).

Herbicidal Properties

A study on pyrazole nitrophenyl ethers (PPEs) indicated their role as herbicides through inhibition of protoporphyrinogen IX oxidase. The shift from nitro to trifluoromethyl substitution in these compounds led to the development of a novel class of herbicides with significant pre-emergent activity on certain weed species (Clark, 1996).

Partition Coefficients in Voltammetric Studies

A 2003 study focused on the reliability of potentiometric measurements of partition coefficients (log P) in the o-NPOE/water system. o-Nitrophenyl octyl ether is a solvent used for voltammetric determination of partition coefficients of ions. The study confirmed the precision and reliability of the potentiometric technique for determining log P values in the o-NPOE/water system (Liu et al., 2003).

Enantioselective Transport in Supported Liquid Membranes

Research on the effect of membrane solvent in crown ether-mediated enantioselective amino acid transport systems found o-nitrophenyl octyl ether (ONPOE) to be effective. It was observed that the membrane solvent must have both a high dielectric constant and low solubility in water for the supported liquid membranes (SLMs) to be highly stable and permeable (Shinbo et al., 1993).

Safety and Hazards

特性

IUPAC Name |

1-nitro-4-nonoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3/c1-2-3-4-5-6-7-8-13-19-15-11-9-14(10-12-15)16(17)18/h9-12H,2-8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLSCIQUWVGKSDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10235780 | |

| Record name | p-Nitrophenyl nonyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10235780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86702-46-7 | |

| Record name | p-Nitrophenyl nonyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086702467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Nitrophenyl nonyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10235780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

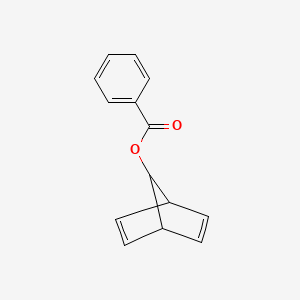

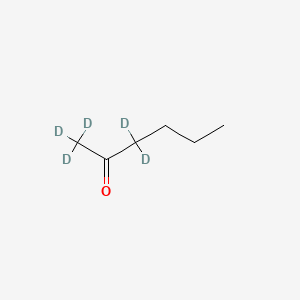

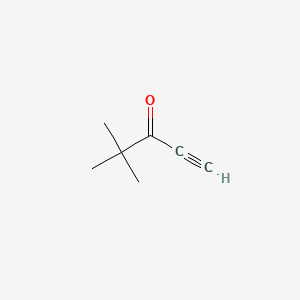

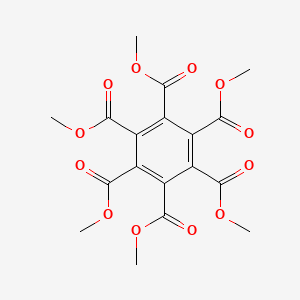

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

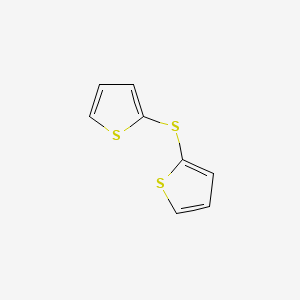

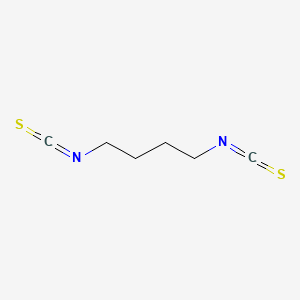

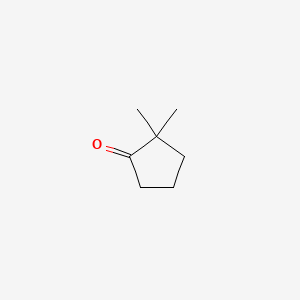

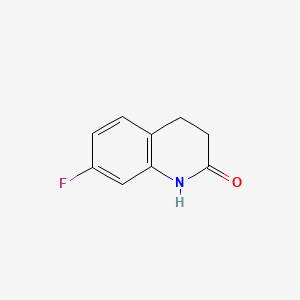

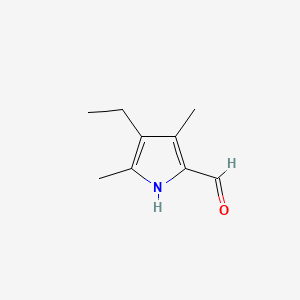

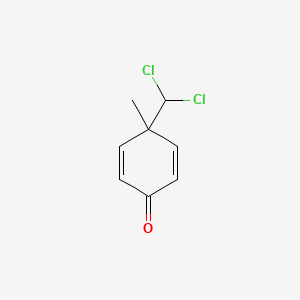

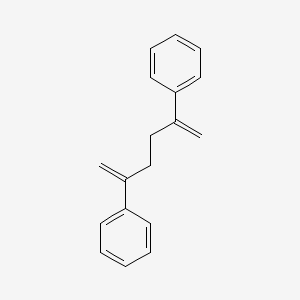

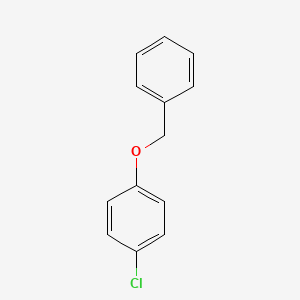

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。